molecular formula C19H21NOS B1359500 4-methyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-28-0

4-methyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1359500
CAS No.: 898782-28-0
M. Wt: 311.4 g/mol
InChI Key: IHGCJZZOIOYLLY-UHFFFAOYSA-N
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Description

4-Methyl-4’-thiomorpholinomethylbenzophenone is a synthetic compound that belongs to the family of benzophenone derivatives. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-4’-thiomorpholinomethylbenzophenone may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives .

Scientific Research Applications

4-Methyl-4’-thiomorpholinomethylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products

Mechanism of Action

The mechanism of action of 4-Methyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzophenone: A related compound with similar structural features but different functional groups.

    4-Methyl-4’-thiomorpholinomethylbenzophenone: Another derivative with variations in the thiomorpholine moiety.

Uniqueness

4-Methyl-4’-thiomorpholinomethylbenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .

Biological Activity

4-Methyl-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19N1O1S1\text{C}_{16}\text{H}_{19}\text{N}_{1}\text{O}_{1}\text{S}_{1}

This structure includes a benzophenone core with a thiomorpholine moiety, which contributes to its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that benzophenone derivatives exhibit significant anticancer activity. For instance, a study synthesized several benzophenones and evaluated their cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHL-60 (leukemia)0.48
A-549 (lung)0.82
SMMC-7721 (liver)0.26
SW480 (colon)0.99

These results suggest that this compound has a potent inhibitory effect on cell proliferation across multiple cancer types, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzophenones have also been documented. A study evaluated the antibacterial activity of various benzophenone derivatives against both Gram-positive and Gram-negative bacteria:

CompoundBacteriaMIC (μM)
This compoundStaphylococcus aureus10.0
Escherichia coli25.0

These findings demonstrate the compound's effectiveness against common bacterial pathogens, suggesting its utility in treating infections .

Anti-inflammatory Effects

Benzophenones have been recognized for their anti-inflammatory properties as well. In vitro studies showed that certain derivatives could inhibit lipopolysaccharide-induced nitric oxide production in macrophage cells:

CompoundIC50 (μM)
Dimeric Benzophenones8.8 - 18.1

This indicates that similar compounds may possess anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Case Study 1: Antitumor Mechanisms

A comprehensive investigation into the antitumor mechanisms of benzophenone derivatives revealed that they interact with key signaling pathways involved in cell proliferation and apoptosis. Network pharmacology analyses identified several target genes such as AKT1 and CASP3 that are crucial in cancer biology .

Case Study 2: Safety Evaluation

The European Food Safety Authority (EFSA) conducted a safety evaluation of 4-methylbenzophenone due to its presence in food packaging materials. The assessment concluded that while it is likely to be a non-genotoxic carcinogen, short-term exposure at low levels does not pose significant health risks . This highlights the importance of understanding both the beneficial and adverse effects of such compounds.

Properties

IUPAC Name

(4-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGCJZZOIOYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642899
Record name (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-28-0
Record name Methanone, (4-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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